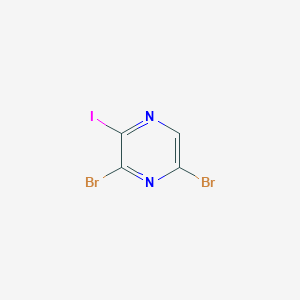

3,5-Dibromo-2-iodopyrazine

Description

Properties

IUPAC Name |

3,5-dibromo-2-iodopyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2IN2/c5-2-1-8-4(7)3(6)9-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZGVGFFYNDSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)I)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311242 | |

| Record name | 3,5-Dibromo-2-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-02-7 | |

| Record name | 3,5-Dibromo-2-iodopyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-iodopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dibromo-2-iodopyrazine

This guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dibromo-2-iodopyrazine, a key building block in medicinal chemistry and materials science. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental choices, ensuring a reproducible and well-understood process for researchers.

Strategic Importance and Synthetic Approach

Polyhalogenated pyrazines are valuable synthons, offering multiple, distinct reaction sites for the construction of complex molecular architectures. This compound is particularly useful as the three halogen atoms exhibit differential reactivity, enabling sequential and site-selective cross-coupling reactions. The iodine atom is the most reactive site for reactions like Suzuki, Stille, or Sonogashira couplings, followed by the bromine atoms.

The synthesis of this tri-halogenated pyrazine is most effectively achieved through a Directed ortho-Metalation (DoM) strategy.[1][2] This approach leverages the inherent electronic properties of the pyrazine ring and a directing group to achieve high regioselectivity, a challenge in classical electrophilic aromatic substitution reactions.[1][3]

The Principle of Directed ortho-Metalation (DoM)

DoM is a powerful tool in aromatic chemistry where a substituent on the ring, known as a Directing Metalation Group (DMG), coordinates to an organolithium reagent.[1][2] This coordination brings the strong base into proximity with a specific ortho-proton, facilitating its abstraction to form a stabilized aryllithium intermediate.[1][3] In the case of 3,5-dibromopyrazine, the pyrazine nitrogen atoms themselves act as the DMG, directing the deprotonation to the adjacent C-2 position. The resulting lithiated species can then be quenched with an electrophile, in this case, an iodine source, to yield the desired product.[4]

The key advantages of this strategy are:

-

High Regioselectivity: Metalation occurs exclusively at the C-2 position, avoiding the formation of other isomers.

-

Mild Reaction Conditions: The reaction can be performed at low temperatures, which is often necessary for the stability of the organolithium intermediates.

-

Functional Group Tolerance: The DoM approach can be compatible with a range of functional groups.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3,5-dibromopyrazine via a DoM reaction.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Concentration | Amount | Moles (mmol) |

| 3,5-Dibromopyrazine | C₄H₂Br₂N₂ | 237.88 | - | 1.00 g | 4.21 |

| Lithium Diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 2.0 M in THF/heptane/ethylbenzene | 2.31 mL | 4.63 |

| Iodine (I₂) | I₂ | 253.81 | - | 1.17 g | 4.63 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 20 mL | - |

| Saturated aq. Na₂S₂O₃ | Na₂S₂O₃ | 158.11 | - | As needed | - |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | - | As needed | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | - |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | For extraction | - |

| Hexanes | C₆H₁₄ | 86.18 | - | For purification | - |

Step-by-Step Synthesis Workflow

-

Reaction Setup: A 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Initial Solution: 3,5-dibromopyrazine (1.00 g, 4.21 mmol) is added to the flask, followed by anhydrous THF (20 mL). The mixture is stirred until the solid is completely dissolved.

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. Lithium diisopropylamide (LDA) solution (2.0 M, 2.31 mL, 4.63 mmol, 1.1 equivalents) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The solution will typically turn a dark color, indicating the formation of the lithiated species. The reaction is stirred at -78 °C for 1 hour.

-

Iodination (Quench): A solution of iodine (1.17 g, 4.63 mmol, 1.1 equivalents) in 10 mL of anhydrous THF is prepared in a separate, dry flask. This iodine solution is then added dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. The reaction is then carefully quenched by the addition of 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted iodine.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated aqueous NaCl (brine), dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system like ethanol/water to afford this compound as a solid.

Visualization of the Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound.

Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose.

Spectroscopic Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.45 (s, 1H). The single proton on the pyrazine ring is expected to appear as a singlet in the aromatic region. |

| ¹³C NMR (CDCl₃, 101 MHz) | Four distinct signals are expected. The carbon bearing the iodine (C-2) will be at a lower field, while the other carbons (C-3, C-5, C-6) will have chemical shifts influenced by the attached halogens and nitrogen atoms. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated mass, along with a characteristic isotopic pattern for two bromine atoms. Expected m/z for [C₄HBr₂IN₂]⁺ ≈ 363.74. |

| Infrared (IR) | Characteristic peaks for C-H stretching in the aromatic region, C=N and C=C stretching of the pyrazine ring. |

Mechanistic Rationale Diagram

The mechanism involves the coordination of the Lewis acidic lithium of LDA to the Lewis basic nitrogen of the pyrazine ring, which facilitates the deprotonation at the ortho C-2 position.

Caption: Mechanism of Directed ortho-Metalation for iodination of 3,5-dibromopyrazine.

Safety, Handling, and Storage

-

Handling: Halogenated organic compounds should be handled in a well-ventilated fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Avoid inhalation of dust and contact with skin and eyes.[7]

-

Reagents: Organolithium reagents like LDA are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from light.

-

Disposal: Dispose of chemical waste in accordance with local and national regulations.

References

-

Directed ortho metalation - Wikipedia. [Link]

-

Directed Metalation: A Survival Guide - Baran Lab. [Link]

-

Iodination - Common Conditions. [Link]

-

Safety Data Sheet - Axxence. [Link]

Sources

A Technical Guide to 3,5-Dibromo-2-iodopyrazine for Advanced Synthesis

Abstract

This guide provides an in-depth technical overview of 3,5-Dibromo-2-iodopyrazine, a polysubstituted heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. We will explore its core molecular structure, physicochemical and spectroscopic properties, validated synthetic pathways, and characteristic reactivity. The document highlights the compound's utility as a versatile building block, particularly in transition metal-catalyzed cross-coupling reactions, which are foundational to modern drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.

Introduction

Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to numerous clinically approved therapeutics, including treatments for cancer and infectious diseases.[2] The strategic incorporation of halogen atoms onto the pyrazine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, while also providing reactive handles for synthetic elaboration.[3][4][5]

This compound is a prime example of a highly functionalized pyrazine. Its unique substitution pattern—featuring two bromine atoms and a more labile iodine atom—offers a platform for sequential and regioselective chemical modifications. This guide aims to serve as a detailed resource, consolidating the known properties and synthetic utility of this compound to support its application in advanced chemical synthesis.

Physicochemical Properties and Molecular Structure

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis. This section details the chemical identity, structural features, and physical characteristics of this compound.

Chemical Identity

The key identifiers and quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Chemical Formula | C₄HBr₂IN₂ | N/A |

| Molecular Weight | 362.77 g/mol | N/A |

| CAS Number | 1393361-55-1 | N/A |

| Appearance | Off-white to yellow solid | N/A |

Structural Analysis

The structure of this compound is defined by a central pyrazine ring substituted with two bromine atoms at positions 3 and 5, and an iodine atom at position 2. The remaining carbon at position 6 is bonded to a hydrogen atom.

The presence of three electron-withdrawing halogen atoms significantly decreases the electron density of the aromatic ring, influencing its reactivity. The carbon-halogen bonds exhibit different strengths and polarizabilities (C-I < C-Br), which is the primary determinant of the compound's regioselective reactivity in cross-coupling reactions.

Caption: 2D representation of this compound connectivity.

Spectroscopic Profile

While a detailed experimental spectrum is proprietary to specific batches, the expected spectroscopic characteristics can be predicted based on the structure:

-

¹H NMR: A single signal (singlet) is expected in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the lone proton at the C6 position.

-

¹³C NMR: Four distinct signals for the carbon atoms of the pyrazine ring are expected. The chemical shifts will be significantly influenced by the attached halogens, with the carbon bearing the iodine (C2) expected at a lower field compared to those bearing bromine (C3, C5).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one iodine atom (¹²⁷I). The molecular ion peak [M]⁺ would be observed around m/z 362.

Synthesis and Reactivity

The utility of this compound stems from its role as a synthetic intermediate. Its preparation and subsequent reactions are critical for drug development professionals.

Synthetic Pathways

The synthesis of polysubstituted pyrazines often involves sequential halogenation of a pyrazine precursor. A common strategy involves the controlled bromination and iodination of aminopyrazines, followed by diazotization and substitution. For instance, a plausible route could start from 2-aminopyrazine, proceeding through dibromination and then a Sandmeyer-type reaction for iodination.

A related synthesis for a halogenated pyrazine amine involves the sequential halogenation of pyrazin-2-amine.[6] First, dibromination is achieved using bromine in acetic acid. Subsequent iodination with N-iodosuccinimide (NIS) introduces the iodine atom to yield the trihalogenated amine precursor.[6] This precursor can then be deaminated to produce the target molecule.

Caption: Generalized workflow for the synthesis of a trihalogenated pyrazine.

Chemical Reactivity and Mechanistic Insights

The key feature governing the reactivity of this compound is the differential reactivity of the carbon-halogen bonds. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Bromine bonds. This hierarchy allows for highly regioselective reactions.

Primary Reaction Site: The C2 position (bearing the iodine) is the primary site for reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Metal-Halogen Exchange: Reaction with organolithium or Grignard reagents, typically at low temperatures.

This selective reactivity enables the introduction of a wide variety of substituents at the C2 position while leaving the two bromine atoms intact for subsequent functionalization, making it an exceptionally powerful building block in multi-step syntheses.[3]

Caption: Logical flow of regioselective cross-coupling at the C2 position.

Applications in Research and Drug Development

Halogenated heterocycles are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[3]

Versatile Synthetic Intermediate

This compound's capacity for sequential, site-selective cross-coupling reactions makes it an ideal starting material for creating diverse libraries of polysubstituted pyrazines. A chemist can first introduce a substituent at the C2 position via Suzuki coupling, then perform a second, different coupling reaction at one of the bromine positions under more forcing conditions. This step-wise approach provides precise control over the final molecular architecture, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Relevance in Medicinal Chemistry

The pyrazine core is found in a wide array of biologically active compounds and approved drugs.[1][2] Halogenated pyrazines, in particular, have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.[4][5] The ability to use this compound to systematically vary substituents around the pyrazine core allows medicinal chemists to fine-tune a compound's properties to enhance potency, selectivity, and pharmacokinetic profiles.

Safety, Handling, and Storage

As with all halogenated organic compounds, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Identification: While specific toxicity data is not widely published, similar halogenated heterocyclic compounds are often classified as irritants to the skin, eyes, and respiratory system.[7] They may be harmful if swallowed.

-

Handling and PPE: Work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a high-value synthetic intermediate characterized by its unique and exploitable pattern of halogenation. The differential reactivity of its C-I and C-Br bonds provides a powerful tool for the regioselective synthesis of complex, polysubstituted pyrazines. This capability makes it an indispensable resource for researchers and scientists in drug discovery and materials science, enabling the efficient construction of novel molecular entities with tailored properties.

References

-

Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Library of Medicine. [Link]

-

The Role of Halogenated Organic Compounds like Methyl 3,6-Dibromopyrazine-2-carboxylate in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. PubMed. [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

-

Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. MDPI. [Link]

-

2-Bromo-5-iodopyrazine | C4H2BrIN2. PubChem. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5,6-Dibromo-3-iodopyrazin-2-amine () for sale [vulcanchem.com]

- 7. 2-Bromo-5-iodopyrazine | C4H2BrIN2 | CID 21931200 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,5-Dibromo-2-iodopyrazine: A Technical Guide for Advanced Research

Introduction: The Enigmatic 3,5-Dibromo-2-iodopyrazine

This compound is a highly functionalized pyrazine derivative of significant interest in synthetic chemistry. Its unique arrangement of three distinct halogen atoms on a nitrogen-containing aromatic scaffold makes it a versatile building block for the development of novel pharmaceuticals and advanced materials. The selective reactivity of the carbon-halogen bonds (typically C-I > C-Br) under various cross-coupling conditions allows for stepwise and site-specific molecular elaboration.

While the use of this compound in synthetic applications has been noted in academic literature, a comprehensive, publicly available repository of its spectroscopic data is conspicuously absent. This guide, therefore, serves as a vital resource for researchers. It provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the established principles of spectroscopy and supported by comparative data from structurally analogous molecules. Furthermore, it outlines robust, field-proven protocols for acquiring and validating this data experimentally.

Molecular Structure and Spectroscopic Implications

The structure of this compound presents a unique case for spectroscopic analysis. The pyrazine ring contains a single, isolated proton, which is expected to simplify the ¹H NMR spectrum. The ¹³C NMR spectrum will be influenced by the strong electron-withdrawing and heavy-atom effects of the three different halogens.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The predicted data below is based on analysis of related compounds such as 2,5-diiodopyrazine and various brominated pyridines.[1][2][3]

Predicted ¹H NMR Data

The molecule possesses only one proton at the C6 position. Therefore, the ¹H NMR spectrum is expected to be exceptionally simple, showing a single singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| H6 | 8.5 - 8.7 | Singlet (s) | N/A | The proton is highly deshielded by the two electronegative nitrogen atoms in the pyrazine ring and the adjacent bromine atom. Its chemical shift is predicted to be similar to the protons in 2,5-diiodopyrazine (δ 8.63 ppm).[1][4] The absence of adjacent protons results in a singlet. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display four distinct signals for the four carbon atoms of the pyrazine ring. The chemical shifts are heavily influenced by the directly attached halogens.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C2 | ~118 | The C-I bond exhibits a strong "heavy atom effect," which induces a significant upfield shift (lower ppm value) for the attached carbon. This is a well-documented phenomenon. For comparison, the iodinated carbons in 2,5-diiodopyrazine appear at δ 116.6 ppm.[1][4] |

| C3 | ~145 | The C3 carbon is attached to a bromine atom and is adjacent to two nitrogen atoms, leading to a downfield shift. |

| C5 | ~147 | Similar to C3, the C5 carbon is bonded to a bromine atom and is deshielded by the adjacent nitrogen atoms. Its environment is slightly different from C3 due to the proximity to the C6-H bond versus the C2-I bond. |

| C6 | ~155 | This carbon is bonded to a hydrogen and is situated between two nitrogen atoms, resulting in the most downfield chemical shift among the ring carbons, similar to the protonated carbons in 2,5-diiodopyrazine (δ 154.1 ppm).[1][4] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation :

-

Accurately weigh 15-20 mg of high-purity this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ may be used if solubility is an issue.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

-

Instrument Setup (400 MHz Spectrometer) :

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Acquire a standard ¹H NMR spectrum using a 30° pulse width and a relaxation delay of 2 seconds. A total of 16 scans should provide an excellent signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse program (e.g., zgpg30). Set the spectral width to ~220 ppm. Due to the lower natural abundance of ¹³C, acquire at least 1024 scans with a relaxation delay of 5 seconds to ensure accurate integration and observation of all carbon signals.

-

-

Data Processing :

-

Apply Fourier transform to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Sources

A Technical Guide to the Reactivity and Electronic Properties of the Pyrazine Ring

Foreword: The Understated Importance of the Pyrazine Core

For professionals engaged in the intricate dance of molecular design, particularly within drug development, the pyrazine ring represents a scaffold of profound utility. As a six-membered diazine, its structure is deceptively simple, yet its electronic landscape is rich with nuance that dictates a unique and highly exploitable reactivity profile.[1][2] This guide moves beyond a superficial overview to provide a deep, mechanistic understanding of the pyrazine core. We will dissect its electronic properties to explain the causality behind its chemical behavior and illustrate how these fundamental principles are leveraged in the synthesis of complex, biologically active molecules. This document is structured not as a rigid textbook chapter, but as a logical journey from first principles to practical application, designed for the practicing researcher.

Section 1: The Electronic Architecture of Pyrazine

The reactivity of any aromatic system is a direct consequence of its electronic structure. For pyrazine, the introduction of two nitrogen atoms at the 1 and 4 positions of a benzene ring fundamentally alters its properties.

Aromaticity and Electron Distribution

Pyrazine is unequivocally an aromatic compound, adhering to Hückel's rule with a planar, cyclic, conjugated system containing 6 π-electrons.[3] However, its aromatic character is markedly different from benzene. The two nitrogen atoms, being more electronegative than carbon, exert a powerful inductive and mesomeric (resonance) electron-withdrawing effect. This polarizes the C-N bonds and significantly reduces the electron density of the four carbon atoms, creating what is known as a π-deficient ring system.[1][2][4] This π-deficiency is the single most important concept in understanding pyrazine's reactivity.

Resonance structures clearly illustrate this effect, placing partial positive charges on all four ring carbons, which highlights their electrophilic nature.[5][6][7]

Caption: Comparative energy pathways for EAS vs. SNAr on the pyrazine ring.

In some instances, particularly with strong nucleophiles like amide ions, substitution can occur through a ring-opening-ring-closure mechanism known as ANRORC. [3]

Reactivity at the Nitrogen Centers

The nitrogen lone pairs, while rendering the ring basic, are also nucleophilic. Pyrazine readily reacts with alkyl halides to form mono-quaternary salts and can be oxidized (e.g., with peroxy acids) to form pyrazine N-oxides. [3][5]This N-oxidation is synthetically useful as it modifies the ring's electronics, making it more amenable to certain transformations. [3][8]

Section 3: The Pyrazine Scaffold in Modern Drug Discovery

The unique electronic and steric properties of the pyrazine ring make it a privileged scaffold in medicinal chemistry. [4][9]It serves as a versatile pharmacophore and a bioisosteric replacement for other aromatic systems like benzene or pyridine, offering advantages in modulating solubility, metabolic stability, and target binding. [10]The nitrogen atoms are excellent hydrogen bond acceptors, a critical feature for anchoring a ligand within the active site of a protein target. [10][11] A multitude of FDA-approved drugs incorporate the pyrazine moiety, underscoring its therapeutic importance across various disease areas. [4][12][13]

| Drug | Therapeutic Class | Role of Pyrazine Moiety |

|---|---|---|

| Bortezomib | Proteasome Inhibitor (Anticancer) | Core structural component interacting with the enzyme active site. [4] |

| Glipizide | Sulfonylurea (Anti-diabetic) | Part of the key structure responsible for binding to the SUR1 subunit of the K-ATP channel. [4] |

| Pyrazinamide | Anti-tubercular Agent | Pro-drug that is converted to its active form, pyrazinoic acid, which disrupts membrane function in M. tuberculosis. [4] |

| Amiloride | Potassium-Sparing Diuretic | Blocks the epithelial sodium channel (ENaC) in the distal convoluted tubule. [4] |

| Varenicline | Smoking Cessation Agent | Partial agonist of the α4β2 nicotinic acetylcholine receptor; the pyrazine ring is fused to another heterocycle. [4] |

| Eszopiclone | Nonbenzodiazepine Hypnotic (Insomnia) | The pyrazine ring is a key part of the pharmacophore that binds to the GABA-A receptor. [4]|

Section 4: Field-Proven Methodologies

Experimental Protocol: Synthesis of 2-Methoxypyrazine via SNAr

This protocol provides a self-validating workflow for a representative nucleophilic aromatic substitution on a pyrazine core.

Objective: To replace the chlorine atom of 2-chloropyrazine with a methoxy group using sodium methoxide.

Materials:

-

2-Chloropyrazine (1.0 eq)

-

Sodium Methoxide (1.2 eq)

-

Anhydrous Methanol (as solvent)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

TLC plates (Silica gel 60 F₂₅₄), developing chamber

-

Rotary evaporator

Workflow:

Caption: Step-by-step workflow for a typical SNAr reaction on a pyrazine substrate.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of sodium methoxide (1.2 eq) in anhydrous methanol in a round-bottom flask, add 2-chloropyrazine (1.0 eq) at room temperature under a nitrogen atmosphere.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) with vigorous stirring.

-

Monitoring: The reaction's progress must be monitored to prevent side-product formation. Every 30 minutes, take a small aliquot and spot it on a TLC plate against the starting material. Elute with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates progress.

-

Workup - Quenching and Solvent Removal: Once the reaction is complete (as judged by TLC), cool the flask to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers.

-

Workup - Washing and Drying: Wash the combined organic layers with brine to remove residual water and salts. Dry the organic layer over anhydrous MgSO₄.

-

Isolation and Characterization: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude 2-methoxypyrazine. If necessary, purify the product by flash column chromatography on silica gel. The identity and purity of the final product must be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- Houben-Weyl Methods of Organic Chemistry, Vol. E 9b/Part 2, 4th ed.; Thieme: Stuttgart, 1998; pp 251-314. [URL not available]

-

Reddit. (2019). Let's discuss the basicity of pyrazine and pyrimidine. r/OrganicChemistry. [Link]

-

Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7085. [Link]

-

Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

Montana State University. (2016). Chemistry 326: Experiment #2. [Link]

-

Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3114. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9261, Pyrazine. [Link]

-

D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. [Link]

-

Swamy, K. (2019). Synthesis and reactions of Pyrazine. SlideShare. [Link]

-

Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]

-

ResearchGate. (2020). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide. [Link]

-

ResearchGate. Potential energy surfaces and molecular orbitals of pyrazine. [Link]

-

Al-Zoubi, R. M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

-

ResearchGate. The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. [Link]

-

ResearchGate. Pyrazine resonance hybrid structures. [Link]

-

In-Silico Methods. (2021). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. [Link]

-

Bernstein Group. (1986). On the pyrazine and pyrazine–pyrimidine dimers. [Link]

-

ResearchGate. The resonance structures of pyrazine, showing the positions of reactivity on the ring. [Link]

-

ResearchGate. Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. [Link]

-

Baxter, I., & Rigby, J. R. (1970). Preparation and reactions of some substituted pyrazine di-N-oxides. Journal of the Chemical Society C: Organic, 7, 983-985. [Link]

-

Quora. (2018). Why is pyrimidine less basic than pyridazine?. [Link]

-

FULIR. On the basicity of conjugated nitrogen heterocycles in different media. [Link]

-

Montana State University. (2018). CHMY 374: Experiment #2. [Link]

-

Chemistry LibreTexts. (2015). 14.04: MO description of aromaticity. [Link]

-

American Chemical Society. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

-

American Chemical Society. (2022). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. [Link]

-

American Chemical Society. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. [Link]

-

Chem Zipper. (2020). What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijbpas.com [ijbpas.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Halogenated Pyrazine Derivatives: A Technical Guide for Synthetic Advancement and Therapeutic Innovation

Abstract

The pyrazine core, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] The introduction of halogens onto this electron-deficient ring fundamentally alters its physicochemical properties, creating a versatile class of compounds known as halogenated pyrazine derivatives. These derivatives are instrumental as synthetic intermediates and as active pharmacophores. This guide provides an in-depth exploration of the synthesis, reactivity, and application of halogenated pyrazines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present validated experimental protocols, and survey the impact of these compounds in modern drug discovery and advanced materials.

The Strategic Importance of Halogenation on the Pyrazine Core

The pyrazine ring's inherent electron-deficient nature, a result of its two electronegative nitrogen atoms, makes it a unique building block.[2][3] Halogenation serves several critical functions:

-

Modulation of Electronic Properties: Halogens, as electron-withdrawing groups, further decrease the electron density of the pyrazine ring.[4] This enhances its stability and influences its reactivity in substitution reactions. The trifluoromethoxy (OCF3) group, sometimes called a "super-halogen," is particularly notable for its strong electron-withdrawing inductive effect and high lipophilicity.[5]

-

Creation of Synthetic Handles: Halogen atoms are excellent leaving groups in transition metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide array of substituents, a cornerstone of modern synthetic chemistry for building molecular complexity.[1][6]

-

Pharmacokinetic and Pharmacodynamic Tuning: In drug design, halogens can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity. Halogen bonds, analogous to hydrogen bonds, can play a direct role in a ligand's ability to bind to its protein target, particularly in enzyme classes like protein kinases.[7][8]

Core Synthesis and Functionalization Strategies

The creation of functionalized halogenated pyrazines relies on a robust toolkit of synthetic methodologies. The choice of strategy is dictated by the desired substitution pattern, the reactivity of the starting materials, and the tolerance of other functional groups.

Direct Halogenation

Direct halogenation of an existing pyrazine ring is a common starting point. However, the electron-deficient nature of the ring can make it less reactive towards electrophilic substitution than benzene. More forcing conditions or specific catalysts are often required. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS).[9]

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of halogenated pyrazines is unlocked through their use in palladium-catalyzed cross-coupling reactions. These reactions form the backbone of modern drug discovery and materials science synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The success of a cross-coupling reaction is critically dependent on the choice of the palladium catalyst and, just as importantly, the phosphine ligand.

-

Electron-Rich, Bulky Ligands: Ligands such as those used in Buchwald-Hartwig amination are designed to be both electron-rich and sterically bulky.[10] The electron-rich nature enhances the rate of the oxidative addition step (the insertion of palladium into the carbon-halogen bond), which is often rate-limiting. The bulkiness promotes the final reductive elimination step, which forms the desired product and regenerates the active catalyst.

-

Bidentate vs. Monodentate Ligands: First-generation catalysts often used simple monodentate phosphine ligands. The development of bidentate ligands like BINAP and DPPF was a significant advancement, as they form more stable complexes with the palladium center, preventing catalyst decomposition and allowing for the coupling of a wider range of substrates, including primary amines.[10]

Key Cross-Coupling Methodologies:

-

Suzuki-Miyaura Coupling (C-C bond formation): This reaction couples the halopyrazine with an organoboron reagent (boronic acid or ester) and is one of the most versatile and widely used methods due to its mild conditions and high functional group tolerance.[1] Chloropyrazines, while less reactive than their bromo- or iodo- counterparts, are excellent substrates for this reaction.[6]

-

Buchwald-Hartwig Amination (C-N bond formation): This reaction is indispensable for synthesizing arylamines by coupling a halopyrazine with a primary or secondary amine.[10][11] It has largely replaced harsher, classical methods and is fundamental in the synthesis of many pharmaceuticals.[10]

-

Sonogashira Coupling (C-C bond formation): This method couples a halopyrazine with a terminal alkyne, providing access to alkynyl-substituted pyrazines, which are important structural motifs.[6]

-

Negishi Coupling (C-C bond formation): This reaction utilizes an organozinc reagent and is a powerful tool for carbon-carbon bond formation, offering a complementary approach to Suzuki coupling.[6]

The general reactivity trend for the halogen leaving group in these reactions is I > Br > Cl > F, which is inversely correlated with the carbon-halogen bond strength.[12]

Applications in Drug Discovery and Medicinal Chemistry

The halogenated pyrazine scaffold is a cornerstone of modern drug design, appearing in numerous FDA-approved drugs and clinical candidates.[9][13] Its ability to participate in key binding interactions and its favorable pharmacokinetic properties make it a highly sought-after motif.

Protein Kinase Inhibitors

A significant number of pyrazine-based drugs target protein kinases, enzymes that play a central role in cellular signaling pathways.[14] The pyrazine nitrogen atoms frequently act as hydrogen bond acceptors, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding pocket.[15] Halogen substituents can further enhance binding affinity through halogen bonding or by occupying hydrophobic pockets.[7]

| Drug Name | Target Kinase(s) | Therapeutic Area | Role of Halogenated Pyrazine |

| Gilteritinib | FLT3/AXL | Acute Myeloid Leukemia | The pyrazine core is central to the pharmacophore, participating in hinge binding.[14] |

| Bortezomib | 26S Proteasome | Multiple Myeloma | While not a kinase inhibitor, the pyrazine ring is a key structural element of this first-in-class proteasome inhibitor.[9][16] |

| Acalabrutinib | BTK | B-cell Malignancies | Contains a pyrazine moiety that contributes to its potent and selective covalent inhibition.[14] |

Antimicrobial and Anti-infective Agents

Halogenated pyrazines have also shown significant promise as antimicrobial agents. The antitubercular drug Pyrazinamide is a classic example.[13] More recent research has explored novel halogenated pyrazine-based chalcones that exhibit potent antifungal and antimycobacterial activity.[4][17] In these compounds, the electron-withdrawing nature of the halogen is thought to contribute to their biological effect.[4]

Applications in Materials Science

Beyond medicine, the unique electronic properties of the pyrazine ring make its halogenated derivatives valuable in materials science.[2]

-

Organic Electronics: The electron-deficient nature of the pyrazine core facilitates favorable charge transfer properties. This has led to their incorporation into π-conjugated polymers for applications in organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors (FETs).[2][18]

-

UV Absorbers: Pyrazine derivatives are used as precursors for UV absorbers and light stabilizers, which protect materials like plastics and coatings from photodegradation.[19]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, this section provides detailed, self-validating experimental workflows.

Protocol: Suzuki-Miyaura Cross-Coupling of 2,5-Dichloropyrazine

This protocol describes a representative C-C bond formation, a critical step in building molecular complexity from a di-halogenated pyrazine core.[1]

Objective: To synthesize a 2,5-diarylpyrazine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Workflow Diagram:

Caption: Suzuki Coupling Experimental Workflow

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,5-dichloropyrazine (1.0 mmol), the desired arylboronic acid (2.2 mmol), potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), 0.05 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio, 10 mL) via syringe.

-

Causality Insight: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle. The water is necessary to dissolve the inorganic base.

-

-

Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the expected 2,5-diarylpyrazine structure.

Protocol: Buchwald-Hartwig Amination of 2-Chloropyrazine

This protocol details a C-N bond formation, a reaction of immense importance for synthesizing pharmaceutical intermediates.[6][11]

Objective: To synthesize a 2-(alkylamino)pyrazine via a palladium-catalyzed Buchwald-Hartwig amination.

Catalytic Cycle Diagram:

Caption: Buchwald-Hartwig Amination Catalytic Cycle

Step-by-Step Methodology:

-

Reagent Preparation: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., G3-Xantphos, 0.02 mmol), a bulky phosphine ligand if not using a precatalyst, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Causality Insight: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile in the reaction. The glovebox is used to prevent deactivation of the catalyst and base by air and moisture.

-

-

Reactant Addition: Add 2-chloropyrazine (1.0 mmol) and the desired primary or secondary amine (1.2 mmol) to the vial, followed by an anhydrous, aprotic solvent like toluene or dioxane (5 mL).

-

Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C with stirring.

-

Monitoring & Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Purification & Validation: Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography and validate the final product's structure and purity by NMR and HRMS.

Future Outlook

The field of halogenated pyrazine derivatives continues to evolve. Future research will likely focus on:

-

Novel Catalytic Systems: Development of more efficient, cheaper, and greener catalysts (e.g., using earth-abundant metals) for cross-coupling reactions.[20]

-

Photoredox and Electrochemical Methods: Utilizing light or electricity to drive halogenation and functionalization reactions under even milder conditions.

-

Expanded Applications: Exploring new therapeutic areas, such as targeted protein degradation (PROTACs), where the pyrazine core can serve as a versatile linker or ligand. Further development in organic electronics will also leverage the tunable properties of these compounds.[18]

References

- Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine - Benchchem.

- Application Notes and Protocols for Novel Pyrazine-Based Compounds in Materials Science - Benchchem.

- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science | Building Blocks | Blog | Life Chemicals.

- Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - RSC Publishing.

- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem.

- Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

-

Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

- Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed.

- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central.

-

Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling | Request PDF - ResearchGate. Available from: [Link]

-

Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. Available from: [Link]

- Understanding Pyrazine Derivatives: Synthesis and Applications.

-

Molecular Interactions of Pyrazine-Based Compounds to Proteins | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

-

The role of halogen bonding in inhibitor recognition and binding by protein kinases. Available from: [Link]

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

-

A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS - IRJMETS. Available from: [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. Available from: [Link]

-

Trifluoromethoxypyrazines: Preparation and Properties - MDPI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. irjmets.com [irjmets.com]

- 4. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 7. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. img01.pharmablock.com [img01.pharmablock.com]

- 16. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 17. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. nbinno.com [nbinno.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dibromo-2-iodopyrazine: From Synthesis to Historical Context

An Introduction to a Niche Halogenated Heterocycle

3,5-Dibromo-2-iodopyrazine is a polysubstituted heteroaromatic compound that, despite its apparent novelty in mainstream chemical literature, holds potential as a versatile building block in organic synthesis and drug discovery. The strategic placement of three distinct halogen atoms on the pyrazine core offers a rich platform for selective functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of its proposed synthesis, characterization, and the broader historical and scientific context of halogenated pyrazines, offering valuable insights for researchers and professionals in the chemical sciences.

Key Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₄HBr₂IN₂ |

| Molecular Weight | 362.79 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate |

| CAS Number | Not found in major chemical databases, suggesting it may be a novel or infrequently synthesized compound. |

The Strategic Synthesis of this compound: A Proposed Pathway

The absence of a documented direct synthesis for this compound necessitates a logical, proposed pathway based on established methodologies for the halogenation of pyrazine and related heterocyclic systems. A plausible and efficient route would involve the sequential halogenation of a suitable pyrazine precursor.

A likely starting material for this synthesis is 2-aminopyrazine, which can undergo electrophilic bromination followed by a Sandmeyer-type iodination.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: A Hypothetical Approach

The following protocol is a detailed, hypothetical procedure for the synthesis of this compound, grounded in established chemical principles.

Part 1: Synthesis of 3,5-Dibromo-2-aminopyrazine

-

Reaction Setup: To a stirred solution of 2-aminopyrazine (1 equivalent) in concentrated sulfuric acid at 0°C, add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise, maintaining the temperature below 5°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 3,5-Dibromo-2-aminopyrazine.

Part 2: Synthesis of this compound via Sandmeyer Reaction

-

Diazotization: Dissolve the synthesized 3,5-Dibromo-2-aminopyrazine (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5°C. To this, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains within the 0-5°C range. Stir for an additional 30 minutes at this temperature.

-

Iodination: In a separate flask, dissolve potassium iodide (KI) (3 equivalents) in water. Slowly add the freshly prepared diazonium salt solution to the KI solution at room temperature.

-

Reaction Progression and Work-up: Stir the mixture at room temperature for 2-4 hours, then heat to 60-70°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Extraction and Purification: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be further purified by recrystallization or column chromatography.

Characterization and Structural Elucidation

The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show a singlet for the remaining proton on the pyrazine ring. Its chemical shift would be influenced by the three surrounding halogen atoms.

-

¹³C NMR would display four distinct signals corresponding to the four carbon atoms of the pyrazine ring.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of two bromine atoms and one iodine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-N and C-H bonds within the pyrazine ring.

A Historical Perspective on Halogenated Pyrazines

While the specific history of this compound is not documented, the broader class of halogenated pyrazines has a significant history in organic chemistry and materials science. Pyrazine itself, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 4, has been a subject of study for over a century.

The introduction of halogen atoms to the pyrazine ring dramatically alters its electronic properties, making it a valuable intermediate in the synthesis of more complex molecules. Halogenated pyrazines have been utilized in the development of:

-

Pharmaceuticals: The pyrazine core is a common scaffold in medicinal chemistry. Halogenated derivatives serve as key intermediates in the synthesis of various therapeutic agents, including antivirals, antibacterials, and kinase inhibitors. The halogens provide handles for late-stage functionalization to optimize pharmacological properties.

-

Agrochemicals: Similar to their role in pharmaceuticals, halogenated pyrazines are precursors to a range of herbicides, insecticides, and fungicides.

-

Functional Materials: The unique electronic and photophysical properties of substituted pyrazines have led to their incorporation into organic light-emitting diodes (OLEDs), sensors, and other electronic materials.

The synthesis of polyhalogenated pyrazines has historically relied on methods such as direct halogenation of the pyrazine ring or the cyclization of halogenated precursors. The development of modern cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions, has significantly expanded the utility of halogenated pyrazines as building blocks in complex molecule synthesis.

Conclusion: A Foundation for Future Discovery

This compound represents an intriguing, albeit underexplored, member of the halogenated pyrazine family. While its specific discovery and history remain to be fully documented, its potential as a synthetic intermediate is clear. The proposed synthetic pathway, based on well-established chemical transformations, provides a solid foundation for its preparation and subsequent exploration. As the demand for novel, functionalized heterocyclic compounds continues to grow in various scientific disciplines, the systematic investigation of molecules like this compound will undoubtedly pave the way for new discoveries and applications.

References

-

PubChem. 3,5-Dibromo-1,2-dihydropyrazin-2-one. National Center for Biotechnology Information. [Link].

-

Organic Syntheses. Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 92, 148-155. [Link].

- Google Patents. Synthesis of 3, 5-dibromo-4-iodopyridine. .

-

MDPI. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link].

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-2-iodopyrazine

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of research and development, from reaction kinetics and purification to formulation and bioavailability.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3,5-Dibromo-2-iodopyrazine, a halogenated heterocyclic compound. While specific experimental data for this compound is not widely published, this document outlines the theoretical principles governing its solubility, provides a detailed, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and discusses the interpretation of such data. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing the solubility of novel or specialized compounds.

Introduction to this compound and Its Solubility

This compound is a polyhalogenated pyrazine derivative. Halogenated pyrazines are significant building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The pyrazine ring is a core structure in various biologically active molecules, and the presence of multiple halogen atoms (two bromine, one iodine) provides distinct sites for further chemical modification through cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.

Molecular Structure and Inferred Properties:

-

Formula: C₄HBr₂IN₂

-

Structure: A pyrazine ring substituted with two bromine atoms and one iodine atom.

-

Inferred Polarity: The molecule is expected to be largely non-polar or weakly polar. The pyrazine core itself is polar due to the two nitrogen atoms, but the large, hydrophobic halogen substituents will dominate the molecular surface, likely reducing its affinity for highly polar solvents like water.[3]

-

Expected Physical State: Given its molecular weight and potential for strong intermolecular interactions (halogen bonding), it is likely a crystalline solid at ambient temperature.[3]

Understanding the solubility of this compound is paramount for its practical application. In synthetic chemistry, solubility dictates the choice of reaction solvents, concentration limits, and purification strategies (e.g., crystallization). In drug development, poor aqueous solubility can lead to low bioavailability and formulation challenges.[4] Therefore, a systematic evaluation of its solubility in a range of common laboratory solvents is a foundational step in its characterization.

Theoretical Framework for Predicting Solubility

While experimental determination is essential, a theoretical understanding helps in solvent selection and data interpretation. The principle of "like dissolves like" is the primary guide.[5]

2.1 Polarity and van der Waals Forces The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy of solute-solvent interactions must overcome the solute's crystal lattice energy and the solvent's cohesive energy. Given the structure of this compound, dispersion forces (van der Waals) will be the dominant interaction mechanism in non-polar solvents.

2.2 Hydrogen Bonding The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.[6] This suggests that the compound may exhibit some solubility in protic solvents (e.g., alcohols) that can act as hydrogen bond donors. However, the steric hindrance and electron-withdrawing effects of the adjacent large halogen atoms may modulate this interaction.

2.3 Hansen Solubility Parameters (HSP) For a more quantitative prediction, Hansen Solubility Parameters provide a powerful tool.[7] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[8]

A material is assigned three HSP values (δD, δP, δH). Solvents with HSP values similar to the solute are more likely to dissolve it.[9] While the HSP for this compound are not published, they could be estimated using group contribution methods or determined experimentally by testing its solubility in a range of characterized solvents.[10][11]

Experimental Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining thermodynamic equilibrium solubility is the shake-flask method.[12][13] This "gold standard" approach involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.[14][15]

3.1 Rationale for Method Selection The shake-flask method is chosen for its accuracy and reliability in establishing thermodynamic solubility, which represents the true saturation point of a compound under specific conditions.[13] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be influenced by the rate of dissolution and precipitation.[14] For a comprehensive technical profile, thermodynamic solubility is the required metric.

3.2 Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A range of analytical grade solvents with varying polarities (e.g., Heptane, Toluene, Dichloromethane (DCM), Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Methanol, Ethanol, Water, Dimethyl Sulfoxide (DMSO)).

-

Equipment:

-

Analytical balance (4-decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25 °C ± 1 °C).[16]

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents, PVDF for aqueous)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.[1][17]

-

Volumetric flasks and pipettes for standard preparation.

-

3.3 Detailed Experimental Protocol

Step 1: Preparation of Vials

-

Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point of ~10-20 mg per 2 mL of solvent is typically sufficient, but this may need adjustment based on preliminary tests.[18]

-

Perform each solvent experiment in triplicate to ensure reproducibility.[16]

Step 2: Equilibration

-

Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to each vial.

-

Securely cap the vials.

-

Place the vials on an orbital shaker or rotator set to a constant temperature (typically 25 °C) and agitate. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause grinding or particle size reduction.

-

Allow the mixtures to equilibrate for a sufficient time. For many compounds, 24 to 48 hours is adequate. It is best practice to sample at multiple time points (e.g., 24h, 48h, and 72h) to confirm that the concentration has reached a plateau, indicating equilibrium.[19]

Step 3: Sample Separation

-

After equilibration, remove the vials and allow the solid to settle.

-

To separate the saturated solution (supernatant) from the excess solid, centrifugation is often preferred over filtration initially to minimize potential compound loss due to filter adsorption.[17] Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm) into a clean HPLC vial. This step removes any remaining microscopic particulates.[20]

Step 4: Quantification by HPLC-UV

-

Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying this compound. A C18 column is a common starting point. The mobile phase (e.g., a mixture of acetonitrile and water) and UV detection wavelength should be optimized for sharp peak shape and maximum absorbance.[4]

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).[5] Run these standards on the HPLC to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.999.

-

Sample Analysis: Dilute the filtered supernatant samples with the mobile phase to bring the concentration within the linear range of the calibration curve.

-

Inject the diluted samples into the HPLC system.

-

Calculation: Use the peak area from the sample chromatogram and the equation of the line from the calibration curve to calculate the concentration of the solute in the diluted sample. Account for the dilution factor to determine the final solubility in the original solvent.

3.4 Workflow Visualization

The entire experimental process can be visualized as follows:

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility study should be summarized in a clear, tabular format. Although experimental data is not available, a hypothetical dataset is presented below to illustrate how results should be structured and interpreted.

Table 1: Hypothetical Solubility of this compound at 25 °C

| Solvent | Polarity Index | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Class |

| Heptane | 0.1 | Non-polar | < 0.1 | < 0.0003 | Very Slightly Soluble |

| Toluene | 2.4 | Non-polar | 5.2 | 0.014 | Sparingly Soluble |

| Dichloromethane (DCM) | 3.1 | Polar Aprotic | 25.8 | 0.071 | Soluble |

| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | 85.1 | 0.235 | Freely Soluble |

| Acetone | 5.1 | Polar Aprotic | 43.5 | 0.120 | Soluble |

| Ethyl Acetate | 4.4 | Polar Aprotic | 18.9 | 0.052 | Soluble |

| Acetonitrile | 5.8 | Polar Aprotic | 9.7 | 0.027 | Sparingly Soluble |

| Methanol | 5.1 | Polar Protic | 2.1 | 0.006 | Slightly Soluble |

| Water | 10.2 | Polar Protic | < 0.01 | < 0.00003 | Practically Insoluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 200 | > 0.551 | Very Soluble |

Interpretation of Hypothetical Data:

-

Insolubility in Non-polar and Highly Polar Solvents: The very low solubility in heptane (non-polar) and water (highly polar) is expected. Heptane lacks any polarity to interact with the pyrazine nitrogens, while the large, hydrophobic halogenated structure cannot overcome the strong hydrogen-bonding network of water.

-

Peak Solubility in Moderately Polar Aprotic Solvents: The highest solubility is observed in solvents like THF and DCM. This suggests that the polarity of these solvents is well-matched to the overall polarity of the solute molecule, leading to favorable dipole-dipole and dispersion interactions.

-

Limited Solubility in Protic Solvents: The low solubility in methanol, despite its polarity, indicates that hydrogen bonding between the solvent and the solute's nitrogen atoms is not a primary driver of solubility, likely due to steric hindrance from the bulky ortho-iodine and bromo substituents.

-

High Solubility in DMSO: DMSO is a highly effective, strong polar aprotic solvent capable of dissolving a wide range of compounds, which explains the high solubility observed.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for determining and understanding the solubility profile of this compound. By combining theoretical principles with a detailed, step-by-step experimental protocol based on the industry-standard shake-flask method, researchers can generate reliable and accurate solubility data. This information is crucial for the effective design of synthetic routes, purification schemes, and, if applicable, the formulation of drug delivery systems. The presented methodology is not only applicable to the title compound but also serves as a robust template for the characterization of other novel chemical entities in the fields of chemistry and pharmaceutical sciences.

References

-

Anwar, A., et al. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Available at: [Link]

-

Ganesan, D. (n.d.). solubility experimental methods.pptx. SlideShare. Available at: [Link]

-

Hansen, C.M. (n.d.). Hansen Solubility Parameters. Available at: [Link]

-

Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

Schoff, C.K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

-

Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available at: [Link]

-

Just-D'Itri, V., et al. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. Available at: [Link]

-

Saleh, S.F. (2023). How to measure solubility for drugs in oils/emulsions?. ResearchGate. Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

-

Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Available at: [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Bergström, C.A.S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

-

Solubility of Things. (n.d.). Pyrazine. Available at: [Link]

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Halogenated Pyrazine | CymitQuimica [cymitquimica.com]

- 3. Buy 3-Bromo-6-iodopyrazine-2-carbonitrile [smolecule.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. pharmaguru.co [pharmaguru.co]

- 6. solubilityofthings.com [solubilityofthings.com]